molecular formula C9H9NO2 B3157443 4-Methoxy-2-methylbenzoxazole CAS No. 849402-65-9

4-Methoxy-2-methylbenzoxazole

Cat. No. B3157443
CAS RN: 849402-65-9
M. Wt: 163.17 g/mol
InChI Key: NCSILNBMCGMRHU-UHFFFAOYSA-N
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Description

4-Methoxy-2-methylbenzoxazole is a chemical compound with the molecular formula C9H9NO2 . It is a type of benzoxazole, a class of compounds that have gained importance in medicinal chemistry due to their wide spectrum of pharmacological activities .


Synthesis Analysis

The synthesis of benzoxazole derivatives, including 4-Methoxy-2-methylbenzoxazole, often involves chemical reactions between the material being analyzed (the analyte) and a reagent that is added to the analyte . The specific synthesis process for 4-Methoxy-2-methylbenzoxazole is not explicitly mentioned in the available resources.


Chemical Reactions Analysis

Benzoxazole derivatives, including 4-Methoxy-2-methylbenzoxazole, undergo various chemical reactions. These reactions often involve the use of a reagent and result in the formation of new compounds . The specific chemical reactions involving 4-Methoxy-2-methylbenzoxazole are not detailed in the available resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of a substance include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity . The specific physical and chemical properties of 4-Methoxy-2-methylbenzoxazole are not provided in the available resources.

Scientific Research Applications

Antimicrobial Activity

Benzoxazole derivatives, including 4-Methoxy-2-methylbenzoxazole, have shown significant antimicrobial activity. They have been tested against various bacterial and fungal strains, including Gram-positive bacterium: Bacillus subtilis, four Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi and two fungal strains: Candida albicans and Aspergillus niger .

Anticancer Activity

Benzoxazole derivatives have also been evaluated for their anticancer activity. They have been tested against the Human colorectal carcinoma (HCT116) cancer cell line. Some compounds have shown promising anticancer activity, comparable to the standard drug 5-fluorouracil .

Anti-inflammatory Activity

Benzoxazole derivatives have been studied for their anti-inflammatory properties. They have potential applications in the treatment of inflammatory diseases .

Antifungal Activity

Some benzoxazole derivatives have shown potent antifungal activity. For instance, compound 19 (MIC an = 2.40 × 10 −3 µM) was most potent against A. niger and compound 1 (MIC ca = 0.34 × 10 −3 µM) was most effective against C. albicans .

Antioxidant Activity

Benzoxazole derivatives have also been studied for their antioxidant properties. They have potential applications in the prevention of diseases caused by oxidative stress .

Antiparkinson Activity

Benzoxazole derivatives have shown potential in the treatment of Parkinson’s disease .

Antidiabetic Activity

Some benzoxazole derivatives have shown potential in the treatment of diabetes .

Antimalarial Activity

Benzoxazole derivatives have also been studied for their antimalarial properties. They have potential applications in the treatment of malaria .

Safety and Hazards

While specific safety and hazard information for 4-Methoxy-2-methylbenzoxazole is not available, general safety measures for handling chemical substances include ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and keeping containers tightly closed in a cool, well-ventilated place .

Mechanism of Action

Target of Action

4-Methoxy-2-methylbenzoxazole, a derivative of benzoxazole, interacts with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The structural makeup of the benzoxazole scaffold allows efficient interaction with these biological targets .

Mode of Action

For instance, some benzoxazole derivatives have been found to inhibit tubulin polymerization, which results in the loss of cytoplasmic microtubules . This interaction can lead to changes in cell structure and function, potentially contributing to the compound’s pharmacological effects .

Biochemical Pathways

Benzoxazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple pathways . For instance, some benzoxazole derivatives have shown antimicrobial, antifungal, and anticancer activities , indicating that they may interfere with the biochemical pathways associated with these conditions.

Pharmacokinetics

Pharmacokinetics is a crucial aspect of drug action, determining the onset, duration, and intensity of a drug’s effect

Result of Action

Some benzoxazole derivatives have shown promising bioactivities, such as antimicrobial and anticancer activities . These activities suggest that 4-Methoxy-2-methylbenzoxazole may have similar effects, potentially leading to changes at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of 4-Methoxy-2-methylbenzoxazole can be influenced by various environmental factors. For instance, the presence of other chemicals, pH levels, temperature, and light exposure can all affect the compound’s action . Understanding these environmental influences is crucial for optimizing the use of 4-Methoxy-2-methylbenzoxazole and other similar compounds.

properties

IUPAC Name

4-methoxy-2-methyl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-6-10-9-7(11-2)4-3-5-8(9)12-6/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSILNBMCGMRHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2-methylbenzoxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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